Triethanolamine lauroyl glutamate
Overview
Description
Triethanolamine lauroyl glutamate is a compound formed by the reaction of triethanolamine with lauroyl glutamic acid. It is commonly used in cosmetic and personal care products due to its surfactant properties, which help in cleansing and conditioning the skin and hair . The compound is known for its mildness and compatibility with the skin, making it a popular ingredient in various formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of triethanolamine lauroyl glutamate involves the reaction of lauroyl chloride with glutamic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a mixed solvent of ethyl alcohol and water. The temperature is controlled, and the reaction mixture is stirred for a specific period. After the reaction, the pH is adjusted, and the product is separated and purified .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to quality control tests to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Triethanolamine lauroyl glutamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Triethanolamine lauroyl glutamate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions and formulations.
Biology: The compound is used in biological studies to investigate its effects on cell membranes and other biological structures.
Medicine: It is used in the formulation of topical medications and skincare products due to its mildness and compatibility with the skin.
Industry: The compound is widely used in the cosmetic and personal care industry as a cleansing and conditioning agent
Mechanism of Action
The mechanism of action of triethanolamine lauroyl glutamate involves its ability to reduce the surface tension of liquids, allowing for better mixing and cleansing properties. It acts as a surfactant, helping to emulsify and solubilize oils and other ingredients in formulations. The compound interacts with the lipid bilayer of cell membranes, enhancing the penetration of active ingredients .
Comparison with Similar Compounds
Similar Compounds
- Sodium lauroyl glutamate
- Potassium lauroyl glutamate
- Triethanolamine cocoyl glutamate
Uniqueness
Triethanolamine lauroyl glutamate is unique due to its combination of triethanolamine and lauroyl glutamic acid, which provides excellent cleansing and conditioning properties while being mild on the skin. Compared to similar compounds, it offers a balanced profile of effectiveness and skin compatibility .
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;(2S)-2-(dodecanoylamino)pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO5.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;8-4-1-7(2-5-9)3-6-10/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);8-10H,1-6H2/t14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCAIGJKLCJFHP-UQKRIMTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O.C(CO)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O.C(CO)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40886062 | |
Record name | L-Glutamic acid, N-(1-oxododecyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40886062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53576-49-1 | |
Record name | N-Lauroyl-L-glutamic acid triethanolamine salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53576-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethanolamine lauroyl glutamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053576491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Glutamic acid, N-(1-oxododecyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Glutamic acid, N-(1-oxododecyl)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40886062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-oxododecyl)-L-glutamic acid, compound with 2,2',2''-nitrilotrisethanol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIETHANOLAMINE LAUROYL GLUTAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X7WD3EN1I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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